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Compound of Interest

Compound Name: 4-Chloro-7,8-dimethylquinoline

Cat. No.: B071548

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, synthesis, and
potential biological significance of 4-Chloro-7,8-dimethylquinoline. The information presented
herein is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug
development, offering a foundational understanding of this quinoline derivative. While direct
experimental data for this specific compound is limited in publicly accessible literature, this
guide extrapolates from closely related analogues to provide a robust predictive analysis.

Molecular Structure and Physicochemical
Properties

4-Chloro-7,8-dimethylquinoline belongs to the quinoline class of heterocyclic aromatic
compounds, characterized by a bicyclic structure composed of a benzene ring fused to a
pyridine ring. The presence of a chlorine atom at the 4-position and two methyl groups at the 7-
and 8-positions significantly influences its electronic properties and reactivity. The chlorine
atom, being an electron-withdrawing group, activates the 4-position for nucleophilic
substitution, making it a versatile intermediate for the synthesis of a wide array of derivatives.

Table 1: Physicochemical Properties of 4-Chloro-7,8-dimethylquinoline and Related
Analogues
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4-Chloro-7,8- 4-Chloro-2,5- 4,8- 4-
Property dimethylquinol dimethylquinol Dimethylquino  Chloroquinolin
ine (Predicted) ine[1] line[2] e[3]
Molecular
C11H10CIN Ci11H10CIN Ci1Hi11N CoHsCIN
Formula
Molecular Weight  191.66 g/mol 190.66 g/mol 157.21 g/mol 163.60 g/mol
LogP (Predicted) 3.2-3.8 Not Available 29 1.6
Topological Polar
Surface Area 12.89 Az Not Available 12.9 Az 12.9 Az
(TPSA)
Hydrogen Bond
yerod 0 0 0
Donors
Hydrogen Bond
yered 1 1 1
Acceptors
Rotatable Bonds 0 0 0 0

Synthesis of 4-Chloro-7,8-dimethylquinoline

The synthesis of 4-Chloro-7,8-dimethylquinoline can be achieved through a multi-step

process, commencing with the construction of the quinoline core, followed by chlorination. A

plausible synthetic route, adapted from methodologies reported for similar quinoline

derivatives, is outlined below.[4][5]

Proposed Synthetic Pathway

The synthesis initiates with the formation of 7,8-dimethylquinolin-4-ol from appropriate aniline

and ester precursors through a cyclization reaction, such as the Conrad-Limpach synthesis.

The resulting 4-hydroxyquinoline derivative is then subjected to chlorination to yield the final

product.
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Caption: Proposed synthetic workflow for 4-Chloro-7,8-dimethylquinoline.

Experimental Protocol
Step 1: Synthesis of 7,8-Dimethyl-4-hydroxyquinoline

¢ In a round-bottom flask, equimolar amounts of 2,3-dimethylaniline and diethyl malonate are
mixed.

e The mixture is heated at 140-150 °C for 2 hours to facilitate the initial condensation reaction,
forming the corresponding anilinocrotonate.

e The resulting intermediate is added portion-wise to a preheated high-boiling point solvent,
such as diphenyl ether, at 250 °C.

e The reaction mixture is maintained at this temperature for 30 minutes to effect cyclization.

» Upon cooling, the precipitated solid is collected by filtration, washed with a suitable solvent
(e.g., hexane), and dried to yield 7,8-dimethyl-4-hydroxyquinoline.

Step 2: Synthesis of 4-Chloro-7,8-dimethylquinoline

e To a flask containing 7,8-dimethyl-4-hydroxyquinoline, an excess of phosphorus oxychloride
(POCI5) is added.
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o The mixture is refluxed for 4-6 hours. The reaction progress can be monitored by thin-layer
chromatography (TLC).

» After completion, the excess POCIs is removed under reduced pressure.
e The residue is carefully poured onto crushed ice with vigorous stirring.

e The acidic solution is neutralized with a base, such as sodium bicarbonate solution, until a
precipitate is formed.

e The solid product is collected by filtration, washed with water, and dried.
» Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Spectroscopic Characterization (Predicted)

The structural elucidation of 4-Chloro-7,8-dimethylquinoline would rely on standard
spectroscopic techniques. Based on the analysis of closely related compounds, the following
spectral data are predicted.

Table 2: Predicted Spectroscopic Data for 4-Chloro-7,8-dimethylquinoline
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Technique Predicted Data

Aromatic protons (H-2, H-3, H-5, H-6) would

appear in the range of & 7.0-8.5 ppm. The two
14 NMR pp g pp |

methyl groups at C-7 and C-8 would likely

appear as singlets between & 2.3-2.7 ppm.

Aromatic carbons would resonate in the 6 120-

150 ppm region. The methyl carbons would be
13C NMR expected in the upfield region, around & 15-25

ppm. The carbon bearing the chlorine (C-4)

would be significantly shifted.

The molecular ion peak [M]* would be observed

at m/z 191, with a characteristic isotopic pattern
Mass Spectrometry (EI-MS) [M+2]* at m/z 193 in an approximate 3:1 ratio,

confirming the presence of a single chlorine

atom.

Biological Activity and Potential Applications

The quinoline scaffold is a "privileged structure” in medicinal chemistry, with numerous
derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer,
antibacterial, and antifungal properties.[4][6][7][8]

Derivatives of 7,8-dimethylquinoline have been specifically investigated for their antimicrobial
and antifungal activities.[4][6] The introduction of various substituents at the 2- and 4-positions
of the 7,8-dimethylquinoline core has been shown to modulate their biological efficacy.[4]

The 4-chloro group in the target molecule serves as a versatile handle for the synthesis of 4-
aminoquinoline derivatives, a class of compounds known for their potent biological effects. For
instance, 4-aminoquinolines have demonstrated significant cytotoxicity against various cancer
cell lines.[9] The mechanism of action for many quinoline-based anticancer agents is believed
to involve intercalation into DNA, inhibition of topoisomerase enzymes, and induction of
apoptosis.
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Caption: Putative anticancer mechanism of action for 4-amino derivatives of 4-Chloro-7,8-
dimethylquinoline.

Conclusion

4-Chloro-7,8-dimethylquinoline represents a valuable synthetic intermediate with significant
potential for the development of novel therapeutic agents. Its strategic substitution pattern
provides a foundation for creating diverse libraries of compounds for biological screening.
While specific experimental data on the title compound remains to be published, the
established chemistry and pharmacology of the quinoline class of compounds strongly suggest
that derivatives of 4-Chloro-7,8-dimethylquinoline could exhibit interesting antimicrobial,
antifungal, and anticancer properties. Further research into the synthesis and biological
evaluation of this compound and its analogues is warranted to fully explore its therapeutic
potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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